molecular formula C12H22O B14289993 3,3,5-Trimethyl-5-propylcyclohexan-1-one CAS No. 122364-53-8

3,3,5-Trimethyl-5-propylcyclohexan-1-one

Cat. No.: B14289993
CAS No.: 122364-53-8
M. Wt: 182.30 g/mol
InChI Key: YJYAWHZIAIPEFU-UHFFFAOYSA-N
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Description

3,3,5-Trimethyl-5-propylcyclohexan-1-one is an organic compound with the molecular formula C12H22O It is a cyclohexanone derivative characterized by three methyl groups and one propyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethyl-5-propylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and process optimization techniques ensures consistent product quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethyl-5-propylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl or methyl groups are replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

3,3,5-Trimethyl-5-propylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3,5-Trimethyl-5-propylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3,5-Trimethylcyclohexanone: A structurally similar compound with three methyl groups but lacking the propyl group.

    3,5,5-Trimethylcyclohex-3-en-1-one: Another related compound with a double bond in the cyclohexane ring.

Uniqueness

3,3,5-Trimethyl-5-propylcyclohexan-1-one is unique due to the presence of both the propyl and methyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

122364-53-8

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

3,3,5-trimethyl-5-propylcyclohexan-1-one

InChI

InChI=1S/C12H22O/c1-5-6-12(4)8-10(13)7-11(2,3)9-12/h5-9H2,1-4H3

InChI Key

YJYAWHZIAIPEFU-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(=O)CC(C1)(C)C)C

Origin of Product

United States

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